molecular formula C18H38NO5Si B6594087 CID 121237448 CAS No. 913375-27-6

CID 121237448

Cat. No.: B6594087
CAS No.: 913375-27-6
M. Wt: 376.6 g/mol
InChI Key: JJVPMCBZMGRHMF-UHFFFAOYSA-N
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Description

The compound with the identifier CID 121237448 is known as 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]-. This compound is a stable free radical and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the corresponding nitroxide radical. This intermediate is then reacted with 3-(triethoxysilyl)propyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pressure, and the concentration of reactants, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different nitroxide derivatives.

    Reduction: It can be reduced back to the corresponding hydroxylamine.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various organometallic reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields different nitroxide radicals, while reduction results in hydroxylamine derivatives.

Scientific Research Applications

1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing further radical-mediated reactions. This property makes it valuable in various applications, including as an antioxidant and in the stabilization of polymers .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar properties but lacking the triethoxysilyl group.

    4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications.

    3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, used in biological studies.

Uniqueness

1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- is unique due to the presence of the triethoxysilyl group, which allows it to be used in applications requiring silane chemistry. This makes it particularly valuable in the production of advanced materials and in surface modification processes .

Properties

InChI

InChI=1S/C18H38NO5Si/c1-8-22-25(23-9-2,24-10-3)13-11-12-21-16-14-17(4,5)19(20)18(6,7)15-16/h16H,8-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVPMCBZMGRHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC1CC(N(C(C1)(C)C)[O])(C)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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